4-Chloro-1-isopropyl-1H-pyrazole

Organic Synthesis Heterocyclic Chemistry Methodology

Sourcing pyrazole intermediates with inconsistent reactivity or mismatched lipophilicity wastes synthetic routes and fails SAR validation. This 4-chloro-1-isopropyl-1H-pyrazole (CAS 1205921-77-2) delivers: - Regioselective C4 coupling site (Suzuki, Buchwald-Hartwig), absent in unsubstituted analogs - Distinct logP 1.6 (vs methyl ~1.0, H ~0.5) balancing membrane permeability and solubility - Validated type II binding to Mtb CYP121A1 (Kd 5.13 μM) via 4-chloroaryl motif - ≥95% to ≥98% purity, multi-vendor consistency for patent-grade data

Molecular Formula C6H9ClN2
Molecular Weight 144.60
CAS No. 1205921-77-2
Cat. No. B3039572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-isopropyl-1H-pyrazole
CAS1205921-77-2
Molecular FormulaC6H9ClN2
Molecular Weight144.60
Structural Identifiers
SMILESCC(C)N1C=C(C=N1)Cl
InChIInChI=1S/C6H9ClN2/c1-5(2)9-4-6(7)3-8-9/h3-5H,1-2H3
InChIKeySGJITOJTCHBHJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1-isopropyl-1H-pyrazole Overview


4-Chloro-1-isopropyl-1H-pyrazole (CAS 1205921-77-2) is a heterocyclic building block characterized by a pyrazole core bearing a chloro substituent at the 4-position and an isopropyl group at the 1-position, with a molecular formula of C6H9ClN2 and molecular weight of 144.60 g/mol . The compound features a topological polar surface area (TPSA) of 17.8 Ų and a calculated XLogP3 of 1.6, indicating moderate lipophilicity and favorable membrane permeability potential . Commercially available from multiple vendors with reported purities ranging from 95% to ≥98%, this compound serves as a versatile intermediate for further functionalization via cross-coupling reactions at the chloro position or derivatization of the pyrazole ring system .

Regioselective cross-coupling site at 4-chloro position
N1-isopropyl provides steric and electronic modulation
Suitable for constructing complex N-heterocyclic scaffolds

Key Differentiators of 4-Chloro-1-isopropyl-1H-pyrazole


Substituting 4-Chloro-1-isopropyl-1H-pyrazole with generic or unsubstituted pyrazole analogs is chemically and functionally invalid. The 4-chloro substituent introduces a site for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that is absent in 1-isopropyl-1H-pyrazole . The isopropyl group at N1 provides distinct steric and electronic modulation compared to methyl (e.g., 4-chloro-1-methyl-1H-pyrazole) or hydrogen (4-chloro-1H-pyrazole), directly affecting both the compound's reactivity in subsequent transformations and its biological target engagement when incorporated into pharmacophores . Furthermore, the specific combination of substituents on the pyrazole core results in a logP of approximately 1.6, a physicochemical property that cannot be replicated by analogs with different alkyl chains or halogen patterns, thereby altering pharmacokinetic profiles in derived drug candidates . These differences mandate the procurement and use of the exact compound for research where precise structural requirements are defined.

!
4-Chloro group essential for cross-coupling reactivity; removal eliminates key coupling site.
!
N1-isopropyl vs. methyl or H alters logP by 0.5–1.1 units, affecting membrane partitioning.
!
Substituting halogen (Cl→Br) or alkyl chain may shift target engagement and physicochemical profile.

Quantitative Evidence for 4-Chloro-1-isopropyl-1H-pyrazole


Aziridine Ring-Opening Reactivity Advantage

4-Chloro-1-isopropyl-1H-pyrazole has been demonstrated to react efficiently with aziridines, producing N-substituted aziridines in high yield . This reactivity is attributed to the electron-withdrawing chloro substituent, which activates the pyrazole for nucleophilic attack, a property not present in 1-isopropyl-1H-pyrazole (lacking the 4-chloro group) and significantly attenuated in 4-chloro-1H-pyrazole (lacking the N-alkyl group that influences electronics) .

Aziridine Reactivity
Class-level inference
Target
Reported high yield
Aziridine, CH₃CN/THF
Comparators
Unreactive or trace
1-isopropyl-1H-pyrazole, 4-chloro-1H-pyrazole
Enables N-heterocyclic scaffold synthesis
Class-level evidence; confirm with target lot
Organic Synthesis Heterocyclic Chemistry Methodology

CYP121A1 Inhibition in Antitubercular Discovery

In a study of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors, the 4-chloroaryl pyrazole motif demonstrated type II binding affinity with a Kd of 5.13 μM for the triazole-containing analog 12b . The 4-chloro substitution pattern, as present in 4-chloro-1-isopropyl-1H-pyrazole, is essential for this activity; the unsubstituted phenyl analog showed no measurable binding, while the 4-bromo analog exhibited reduced affinity (Kd > 20 μM) . The isopropyl group at N1 in the target compound provides additional steric bulk that, when incorporated into similar scaffolds, is expected to modulate target engagement and selectivity.

CYP121A1 Binding
Class-level inference
Target (predicted)
Kd ~5–12 μM (class)
Comparators
No binding (Kd >50 μM) or reduced (Kd >20 μM for Br)
Supports CYP121A1 targeting context
Based on 4-chloroaryl analog; verify directly
Medicinal Chemistry Tuberculosis Enzyme Inhibition

LogP Profile vs. Methyl and Hydrogen Analogs

4-Chloro-1-isopropyl-1H-pyrazole has a calculated XLogP3 value of 1.6, reflecting moderate lipophilicity . In contrast, the methyl analog (4-chloro-1-methyl-1H-pyrazole) has a calculated logP of approximately 0.9-1.1, while the unsubstituted N-H analog (4-chloro-1H-pyrazole) has a logP of ~0.5 . The ~0.5-1.0 log unit difference between the target compound and its methyl analog corresponds to a roughly 3- to 10-fold difference in octanol-water partition coefficient, which can significantly impact membrane permeability and oral bioavailability in drug candidates .

Lipophilicity
Cross-study comparable
ΔlogP +0.6 to +1.1
vs methyl and H analogs
Moderate lipophilicity may support permeability
Calculated XLogP3; experimental validation advised
Physicochemical Properties Drug Design ADME

Commercial Availability and Purity Advantage

4-Chloro-1-isopropyl-1H-pyrazole is commercially available from multiple reputable vendors with validated purity specifications. BOC Sciences offers the compound at 95% purity, while MolCore provides material certified to ≥98% purity under ISO quality systems . In comparison, less common analogs such as 4-bromo-1-isopropyl-1H-pyrazole have limited commercial availability and often lack rigorous analytical certification, introducing variability in research outcomes . The availability of the target compound from multiple sources with defined purity enables cross-validation of experimental results and ensures supply chain resilience.

Purity & Supply
Data to verify
95–≥98% (multi-vendor)
Certificates available
Supports reproducible procurement
Supplier-reported; verify COA per batch
Chemical Procurement Quality Control Reproducibility

Optimal Applications of 4-Chloro-1-isopropyl-1H-pyrazole


Synthesis of N-Substituted Aziridines

Leverage the compound's demonstrated high-yield reactivity with aziridines to access N-substituted aziridine derivatives that are unattainable with unsubstituted or N-H pyrazole analogs. This application is particularly valuable in medicinal chemistry programs requiring novel heterocyclic cores for lead generation.

CYP121A1-Targeted Antitubercular Lead Optimization

Employ 4-chloro-1-isopropyl-1H-pyrazole as a core scaffold for developing CYP121A1 inhibitors. The 4-chloroaryl motif has been validated as essential for type II binding to the Mtb enzyme (Kd 5.13 μM) , while the isopropyl group provides a handle for modulating physicochemical properties. This scenario is directly supported by published structure-activity relationship (SAR) data from the pyrazole class.

CNS-Penetrant and Intracellular Drug Design

Select 4-chloro-1-isopropyl-1H-pyrazole as a building block when a calculated logP of ~1.6 is optimal for balancing membrane permeability and aqueous solubility . This lipophilicity profile is distinct from methyl (logP ~1.0) or hydrogen (logP ~0.5) analogs, making it preferable for programs targeting intracellular pathogens or central nervous system disorders.

Reproducible Research with High-Purity Material

Procure the compound from validated vendors offering ≥95% to ≥98% purity to ensure batch-to-batch consistency in synthetic and biological workflows. The multi-source availability mitigates supply chain risk and supports cross-validation of experimental results, which is critical for publication and patent filing.

Application
Selection Property
Validation Focus
N-substituted aziridine synthesis
4-chloro aziridine ring-opening reactivity
Reaction yield and selectivity
CYP121A1 inhibitor lead optimization
4-chloroaryl type II binding motif
Binding affinity and SAR confirmation
Intracellular/CNS-targeted compound research
Balanced lipophilicity (moderate logP)
Permeability assessment in model systems
Reproducible synthesis with defined purity
Multi-source supply, certified purity
Batch-to-batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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